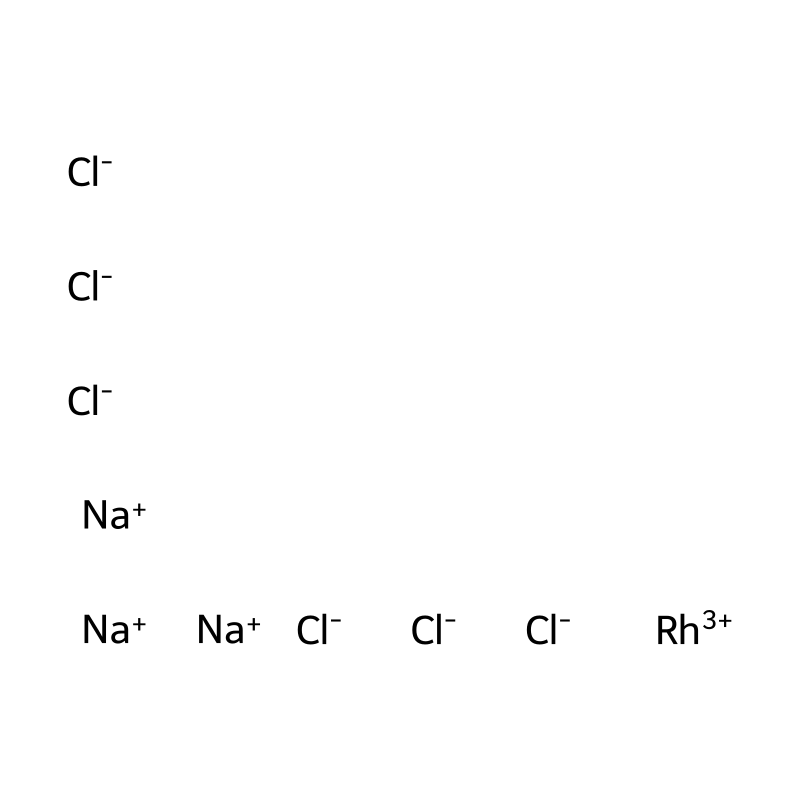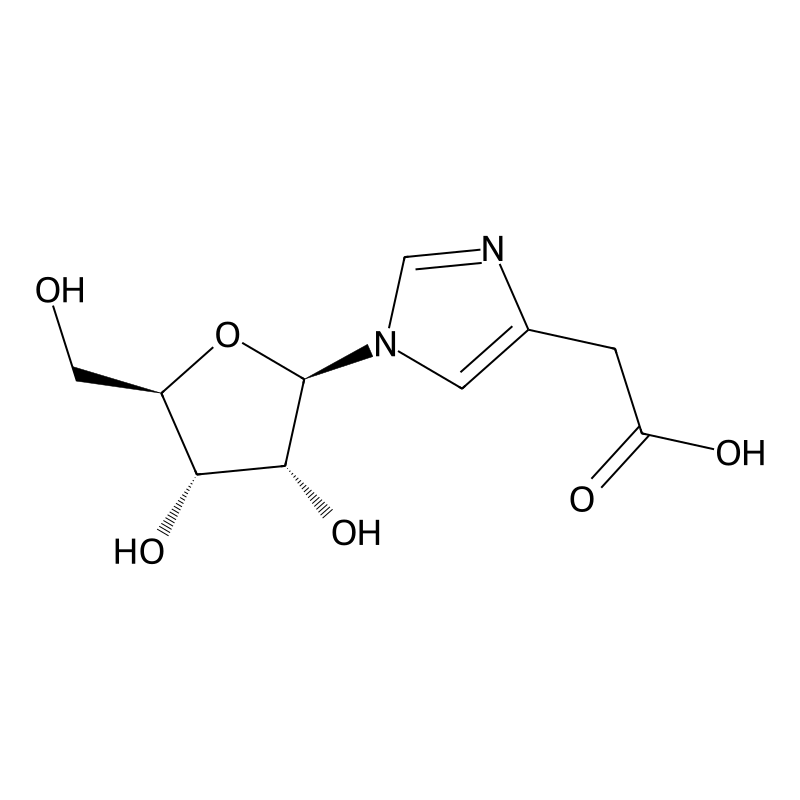Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
In the field of organic synthesis, Sodium hexachlororhodate(III) could potentially be used as a reagent or catalyst for various chemical reactions . .
Environmental Science
Nanotechnology
Agriculture
Food Industry
It might be used in food science research under controlled conditions .
Automotive Industry
Cosmetics Industry
It might be used in cosmetic science research under controlled conditions .
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-, also known as trisodium hexachlororhodate, is a red crystalline compound characterized by its hygroscopic nature and high melting point of approximately 900°C. The molecular formula for this compound is ClNaRh with a molecular weight of 1015.84 g/mol. It is primarily used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal applications .
- Oxidation: It can be oxidized to form higher oxidation state rhodium compounds. Common oxidizing agents include hydrogen peroxide and nitric acid.
- Reduction: The compound can be reduced to lower oxidation state rhodium compounds using reducing agents like sodium borohydride and hydrazine.
- Substitution: Chloride ligands can be substituted with other ligands such as phosphines or amines, typically in organic solvents like ethanol or acetonitrile under reflux conditions.
Major Products Formed- Oxidation: Higher oxidation state rhodium compounds.
- Reduction: Lower oxidation state rhodium compounds.
- Substitution: Rhodium complexes with various ligands.
Synthetic Routes
The synthesis of trisodium hexachlororhodate typically involves the reaction of rhodium trichloride with sodium chloride in an aqueous solution. This reaction is conducted under controlled conditions to ensure the formation of the desired product. The resulting mixture is then evaporated to dryness, followed by recrystallization from water to obtain pure trisodium hexachlororhodate.
Industrial Production Methods
In industrial settings, the production follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often utilizing batch reactors and multiple recrystallization steps for purification.
Trisodium hexachlororhodate has versatile applications in scientific research, including:
- Catalysis: Used as a catalyst in various organic reactions such as hydrogenation and hydroformylation.
- Material Science: Important in the synthesis of advanced materials, including rhodium-based nanoparticles.
- Coordination Chemistry: Employed in studying coordination chemistry and synthesizing new rhodium complexes.
Similar Compounds- Potassium hexachlororhodate: Contains potassium ions instead of sodium; similar structure but different solubility properties.
- Ammonium hexachlororhodate: Uses ammonium ions instead of sodium; exhibits different chemical behavior due to the presence of ammonium.
- Hexachloroplatinate compounds: Similar coordination environment but based on platinum instead of rhodium; used in analogous catalytic processes.
Uniqueness
Trisodium hexachlororhodate is unique due to its specific coordination environment and the presence of sodium ions, which impart distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes with various ligands enhances its value in catalysis and material science applications .
Crystal Symmetry and Space Group Assignments in Rhodium Chlorometallates
The crystal structure of trisodium hexachlororhodate has been definitively characterized through X-ray powder diffraction studies, revealing a trigonal crystal system with space group P-31c (space group number 159) [1]. This structural determination represents a significant advancement in understanding the crystallographic properties of rhodium chlorometallate complexes [1]. The compound exhibits isostructural characteristics with the well-known trisodium hexachlorochromate structure type, establishing a clear structural relationship between these transition metal hexachlorometallates [1].
The unit cell parameters for dehydrated trisodium hexachlororhodate have been precisely determined as a = 6.8116(1) Angstroms, c = 11.9196(2) Angstroms, with a unit cell volume of 478.95(2) cubic Angstroms and Z = 2 [1] [4]. These crystallographic parameters place the compound within the trigonal crystal family, which is characterized by three-fold rotational symmetry [41] [46]. The space group P-31c belongs to the point group 3m, which contains a three-fold rotation axis perpendicular to mirror planes [44] [46].
The trigonal crystal system is defined by specific angular relationships where the lattice parameters follow the constraints a = b ≠ c, with angles α = β = 90° and γ = 120° [41] [43]. This crystallographic arrangement results in a hexagonal unit cell with trigonal symmetry, where the rhodium centers occupy octahedral coordination sites within the crystal lattice [1] [11]. The octahedral geometry of the hexachlororhodate anion is characteristic of rhodium(III) coordination complexes, where the metal center maintains nearly ideal octahedral coordination despite the reduced crystallographic symmetry [11] [13].
| Parameter | Value | Standard Deviation |
|---|---|---|
| a-axis (Å) | 6.8116 | (1) |
| c-axis (Å) | 11.9196 | (2) |
| Volume (ų) | 478.95 | (2) |
| Space Group | P-31c | - |
| Z | 2 | - |
Comparative Structural Studies with Isoelectronic Hexachlorometallate Systems
Comparative crystallographic analysis reveals significant structural similarities between trisodium hexachlororhodate and other hexachlorometallate complexes, particularly with the trisodium hexachlorochromate system [1]. Both compounds adopt the same space group P-31c and exhibit nearly identical packing arrangements, despite the different electronic configurations of chromium(III) and rhodium(III) centers [1] [17]. This structural correspondence demonstrates the dominant influence of ionic size and charge considerations over electronic configuration in determining crystal packing arrangements [16].
The metal-chloride bond distances in hexachlorometallate complexes show systematic variations that correlate with the ionic radii of the central metal atoms [29]. For rhodium(III) complexes, the octahedral coordination environment results in Rh-Cl bond distances that are intermediate between those observed in chromium(III) and platinum(IV) hexachloride systems [11] [29]. The nearly ideal octahedral geometry is maintained across these isoelectronic systems, with angular deviations from 90° typically remaining below 5° [11].
Structural studies of tetramethylammonium hexachlorometallate compounds have revealed that the metal-chloride bond distances follow a linear relationship with ionic radii for most transition metals, with the notable exception of platinum complexes which exhibit shorter bonds than predicted from ionic considerations alone [29]. This deviation has been attributed to enhanced covalent character in platinum-chloride bonding, consistent with hard-soft acid-base principles [29].
The crystal packing arrangements in hexachlorometallate systems are predominantly controlled by electrostatic interactions between the anionic metal complexes and the cationic sodium centers [11] [29]. These compounds typically crystallize with relatively dense packing structures that minimize void space and maximize coulombic attractions [11]. The absence of significant hydrogen bonding capabilities in these systems results in packing motifs that are primarily determined by size and charge considerations [11].
| Compound | Space Group | a-axis (Å) | c-axis (Å) | Volume (ų) |
|---|---|---|---|---|
| Na₃RhCl₆ | P-31c | 6.8116 | 11.9196 | 478.95 |
| Na₃CrCl₆ | P-31c | - | - | - |
| Na₃YCl₆ | P-31c | - | - | - |
Hydration State Effects on Unit Cell Parameters and Packing Arrangements
The hydration state of trisodium hexachlororhodate significantly influences its crystallographic properties and structural arrangements [2] [23]. The compound exists in multiple hydrated forms, with the dodecahydrate being the most commonly encountered commercial form [2] [23] [26]. The incorporation of water molecules into the crystal lattice fundamentally alters the packing arrangements and unit cell parameters compared to the anhydrous material [1] [22].
Dehydration processes result in substantial changes to the crystal structure, as demonstrated by the transformation from hydrated to anhydrous forms [1] [22]. The removal of crystalline water leads to lattice contraction and increased contact interactions between neighboring ionic species [22]. This structural reorganization is accompanied by changes in crystal symmetry and space group assignments, with the anhydrous form adopting the trigonal P-31c structure [1].
The presence of water molecules in hydrated hexachlororhodate salts creates extended hydrogen bonding networks that stabilize specific crystallographic arrangements [27]. These water molecules can occupy discrete crystallographic sites or form continuous channels within the crystal structure, depending on the degree of hydration [21] [27]. The water content significantly affects the thermal stability and phase transition behavior of these compounds [25].
Crystal structure analysis reveals that hydrated forms typically exhibit lower symmetry compared to their anhydrous counterparts due to the ordering requirements imposed by hydrogen bonding interactions [22] [27]. The water molecules serve as structure-directing agents that influence the relative orientations of the hexachlororhodate anions and sodium cations [22]. Upon dehydration, these directional constraints are removed, allowing the adoption of higher-symmetry packing arrangements [1] [22].
The dodecahydrate form of trisodium hexachlororhodate contains twelve water molecules per formula unit, creating a highly hydrated crystal structure with extensive hydrogen bonding networks [23] [26]. These water molecules are distributed among different crystallographic environments, including those directly coordinated to sodium centers and those occupying interstitial positions within the crystal lattice [27]. The systematic removal of these water molecules during dehydration processes follows a hierarchical pattern based on the relative strengths of the various hydrogen bonding interactions [25].
| Hydration State | Formula | Water Content | Crystal System |
|---|---|---|---|
| Anhydrous | Na₃RhCl₆ | 0 | Trigonal |
| Dodecahydrate | Na₃RhCl₆·12H₂O | 12 molecules | Variable |
| Variable hydrates | Na₃RhCl₆·xH₂O | x = 1-12 | Variable |








